molecular formula C13H20N2O B1438281 N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine CAS No. 920483-38-1

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Cat. No.: B1438281
CAS No.: 920483-38-1
M. Wt: 220.31 g/mol
InChI Key: VTFHAOAYZBUAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine” is a chemical compound with the molecular formula C13H20N2O . It has an average mass of 220.311 Da and a monoisotopic mass of 220.157562 Da . This compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

KCNQ2 Potassium Channel Activation for Migraine Treatment

(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a derivative of the compound , has been synthesized as an orally bioavailable KCNQ2 potassium channel opener. In a rat model of migraine, it demonstrated significant oral activity in reducing the total number of cortical spreading depressions induced by potassium chloride, suggesting its potential application in migraine treatment (Yong-Jin Wu et al., 2003).

Corrosion Inhibition in Materials Science

In materials science, a derivative named 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine was used to prepare cadmium(II) Schiff base complexes for corrosion inhibition on mild steel. This study revealed that certain complexes show enhanced corrosion inhibition properties, thereby providing a novel bridge between coordination chemistry and corrosion engineering (Mriganka Das et al., 2017).

QSAR Analysis in Antioxidant Research

Quantitative Structure-Activity Relationship (QSAR) analysis of derivatives of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine was conducted to predict their antioxidant activities. This research concluded that certain molecular descriptors significantly affect antioxidant activity, providing a theoretical basis for designing new antioxidants (І. Drapak et al., 2019).

Synthesis and Catalytic Activity in Organic Chemistry

Derivatives of the chemical have been synthesized and characterized for their potential catalytic activities in reactions such as alcohol oxidation. The study of copper(II) complexes with Schiff-base ligands derived from this compound revealed their applicability as catalysts under mild conditions, showcasing the versatility of these derivatives in organic synthesis and catalytic processes (Aradhita Bhattacharjee et al., 2017).

Investigation into Drug Metabolism

Research into the metabolism of psychoactive substances has identified the cytochrome P450 enzymes involved in the metabolism of compounds structurally related to this compound. This study aids in understanding the pharmacokinetic profiles and potential drug-drug interactions of these compounds (L. M. Nielsen et al., 2017).

Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(14-2)12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFHAOAYZBUAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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